DOTAP Transfection Reagent

Descripción

Propiedades

IUPAC Name |

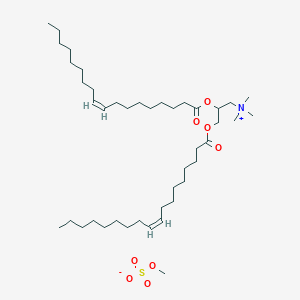

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMRWWHFJMENJH-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H83NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144189-73-1 | |

| Record name | DOTAP methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144189-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Advanced Formulation Methodologies of Dotap Based Systems for Research

Preparative Techniques for DOTAP Liposomes and Lipoplexes

The formation of DOTAP-based nanoparticles for research is accomplished through several well-established and emerging techniques. The choice of method directly influences the structural characteristics of the resulting liposomes and lipoplexes.

Lipid Film Hydration and Extrusion Protocols in Laboratory Settings

The lipid film hydration method, also known as the Bangham method, is a conventional and widely used technique for preparing liposomes. pharmasop.ininsidetx.comformulationbio.com The process begins with the dissolution of the cationic lipid DOTAP, often in combination with helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), in an organic solvent such as chloroform (B151607) or a chloroform-methanol mixture. sigmaaldrich.comavantiresearch.complos.org This ensures a homogenous mixture of the lipid components at the molecular level. sigmaaldrich.com

The organic solvent is then removed under reduced pressure using a rotary evaporator, which deposits a thin, uniform lipid film on the inner surface of a round-bottom flask. pharmasop.insigmaaldrich.com Complete removal of residual solvent is typically ensured by drying the film under a high vacuum for several hours. insidetx.comsigmaaldrich.com

The subsequent step is hydration. An aqueous phase, which can be distilled water, a buffer solution, or a solution containing the nucleic acids to be encapsulated, is added to the flask containing the dried lipid film. formulationbio.comnih.gov The hydration process is generally performed at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids to ensure they are in a fluid state, which facilitates swelling and vesicle formation. sigmaaldrich.comnih.gov Agitation of the flask causes the lipid sheets to detach and self-assemble into large, multilamellar vesicles (MLVs). sigmaaldrich.comnih.gov

These MLVs are typically heterogeneous in size and lamellarity. formulationbio.com To produce smaller, more uniform unilamellar vesicles (LUVs), a downstream processing step of extrusion is employed. liposomes.ca This involves forcing the MLV suspension repeatedly through polycarbonate membrane filters with defined pore sizes. nih.govliposomes.ca The process typically involves a sequential extrusion through filters of decreasing pore size to achieve a desired size distribution. liposomes.canih.gov The number of extrusion cycles, typically between 5 and 15, helps to ensure a homogenous population of liposomes with a mean diameter that reflects the pore size of the final filter used. pharmasop.inuzh.ch

Microfluidics-Based Preparation Strategies for Controlled Nanoparticle Synthesis

Microfluidics has emerged as a powerful technique for the synthesis of lipid nanoparticles, offering precise and tunable control over their physicochemical properties. rsc.orgrsc.org This method relies on the rapid and controlled mixing of a lipid-containing organic solvent phase (e.g., ethanol) with an aqueous phase within microfabricated channels. insidetx.com The rapid change in solvent polarity causes a decrease in lipid solubility, triggering a nanoprecipitation process that leads to the spontaneous self-assembly of lipids into nanoparticles. insidetx.com

Microfluidic platforms, such as those employing staggered herringbone mixers, enable highly efficient and reproducible mixing that is difficult to achieve with bulk methods. rsc.orginsidetx.com This precise control over the mixing process allows for the production of DOTAP nanoparticles with highly uniform size distributions, often with polydispersity index (PDI) values well below 0.1. rsc.org

Key parameters that can be precisely controlled in microfluidic systems are the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous phase to the organic phase. researchgate.net These parameters directly influence the final size of the nanoparticles. Generally, a higher TFR leads to smaller nanoparticles, as the mixing time is reduced. insidetx.comprecigenome.com The FRR affects the solvent gradient and thus the kinetics of nanoprecipitation, which also impacts particle size and encapsulation efficiency. researchgate.net The ability to systematically vary these parameters allows for the rational design and optimization of DOTAP nanoparticles for specific research applications. mdpi.com Studies have shown that microfluidic-prepared DOTAP nanoparticles can induce stronger T-cell responses compared to those prepared by conventional liposomal methods, highlighting the impact of the manufacturing process on biological function. nih.gov

Alternative Methods: Direct Mixing and Freeze-Thaw Approaches for Lipoplex Formation

Beyond the standard hydration and microfluidics methods, other techniques are utilized for preparing DOTAP-based systems.

Direct Mixing: This approach simplifies lipoplex formation by directly combining lipids with the nucleic acid solution. In one variation, dried lipids are hydrated directly in an aqueous solution via vortexing. semanticscholar.org Another variation involves dissolving the lipids in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then adding this solution directly to an aqueous DNA solution. nih.gov This direct lipid mixing (DLM) method can produce lipoplex particles of a similar size to those formed by extrusion, but without the need for pre-formed liposomes. nih.gov However, the direct mixing of dried lipids can result in large, multilamellar structures and significant aggregation upon complexation with DNA. semanticscholar.org

Freeze-Thaw Method: This technique is often used to increase the encapsulation efficiency of MLVs or to modify the structure of pre-formed lipoplexes. sterlitech.comcreative-biostructure.com The process involves subjecting a suspension of liposomes or lipoplexes to multiple cycles of rapid freezing (e.g., in liquid nitrogen or dry ice) followed by thawing at a temperature above the lipid's Tc. uzh.chnih.govacs.org During freezing, the formation of ice crystals can disrupt the lipid bilayers, and upon thawing, the membranes can re-form, leading to an increase in the entrapped aqueous volume and a decrease in lamellarity. creative-biostructure.com In some cases, subjecting single-layered lipoplexes to freeze-thaw cycles has been shown to produce multilayered structures and significantly increase the amount of encapsulated material. researchgate.netrsc.org This method can be used as a standalone technique or as a preparatory step before extrusion to improve the homogeneity of the final product. sterlitech.comsterlitech.com

Impact of Synthesis Parameters on Lipoplex Characteristics for Research Applications

The characteristics of DOTAP lipoplexes, which are crucial for their function in research applications like gene transfection, are highly dependent on the parameters chosen during their synthesis. pharmasop.inliposomes.carsc.org

Key lipoplex characteristics influenced by synthesis parameters include:

Particle Size and Polydispersity Index (PDI): The size of the lipoplex affects its interaction with cells. Nanoparticles around 200 nm are often considered suitable for gene delivery. nih.gov PDI is a measure of the heterogeneity of particle sizes in a mixture; a lower PDI indicates a more uniform population.

Zeta Potential: This is a measure of the surface charge of the nanoparticles. A positive zeta potential, conferred by the cationic lipid DOTAP, is essential for the initial electrostatic binding to negatively charged nucleic acids and subsequent interaction with the negatively charged cell membrane. nih.gov

Encapsulation/Complexation Efficiency: This refers to the amount of nucleic acid successfully encapsulated within or complexed to the liposomes.

The following tables summarize how different synthesis parameters affect these critical characteristics.

Table 1: Effect of Formulation Parameters on DOTAP Lipoplex Characteristics

| Parameter | Variation | Effect on Size | Effect on Zeta Potential | Effect on PDI | Citation(s) |

| DOTAP/Helper Lipid Ratio | Increasing Cholesterol (Chol) | Can increase stability, but too much can decrease stimuli-responsive release. nih.govacs.org | Cholesterol can lower the zeta potential compared to pure DOTAP formulations. nih.gov | Adding helper lipids like DOPE and cholesterol can result in stable liposomes. scielo.brmarquette.edu | nih.govacs.orgscielo.brmarquette.edu |

| Increasing DOPE | Can help stabilize the lipid bilayer and promote intracellular release of DNA. scielo.br | - | Can form stable lipoplexes. nih.gov | nih.govscielo.br | |

| Unsaturated vs. Saturated Lipids | Using unsaturated lipids like DOTAP can result in leaky liposomes. acs.org | - | Using PEGylated lipids can result in uniform liposomes with low PDI. acs.org | acs.org | |

| N/P Ratio | Increasing N/P Ratio (more DOTAP) | Can lead to a decrease in the size of the liposome (B1194612)/DNA complex initially, but higher ratios can also lead to an increase in size. dovepress.comdovepress.com | Increases, as more positive charge from DOTAP is present relative to the negative charge from DNA. dovepress.comdovepress.com | May increase at higher ratios. dovepress.com | nih.govdovepress.comdovepress.com |

| Hydration Medium | Different Buffers/Solutions | The choice of medium (e.g., deionized water, NaCl, glucose, sucrose, Tris buffer) can affect liposome properties. spandidos-publications.com | The medium can influence stability and entrapment efficiency. spandidos-publications.com | - | spandidos-publications.com |

| PEGylation | Addition of PEG-Lipids | Generally reduces average particle size. nih.gov | Significantly reduces surface charge (shielding effect). nih.govdovepress.com | Generally reduces PDI, leading to a more uniform population. nih.gov | nih.govdovepress.com |

Table 2: Effect of Process Parameters on DOTAP Lipoplex Characteristics

Fundamental Biophysical and Structural Interactions in Dotap Mediated Transfection

Complexation Mechanisms with Nucleic Acids: Lipoplex Formation Dynamics

The spontaneous self-assembly of DOTAP lipids with nucleic acids, such as plasmid DNA (pDNA) and siRNA, into condensed, nanoparticle structures known as lipoplexes is the foundational step in DOTAP-mediated transfection. sigmaaldrich.comresearchgate.net This process is primarily driven by the electrostatic attraction between the positively charged DOTAP and the negatively charged phosphate (B84403) backbone of the nucleic acids. mdpi.comresearchgate.net The resulting lipoplexes serve to protect the genetic cargo from degradation by nucleases. researchgate.netresearchgate.net

The structure and stability of these lipoplexes are influenced by several factors, including the lipid composition, the charge ratio of the components, and the preparation protocol. researchgate.net Cryo-TEM imaging has revealed that lipoplexes formed by mixing DOTAP-Cholesterol liposomes with plasmid DNA result in condensed structures. researchgate.net The morphology of these complexes can vary, with some appearing as aggregated particles with a concentric lamellar structure, while others show a stacked lamellar arrangement. researchgate.net

Lipoplexes are typically formulated with an excess positive charge to facilitate interaction with the negatively charged cell membrane. mdpi.com The charge ratio, often denoted as the N/P ratio (the ratio of moles of nitrogen atoms in the cationic lipid to moles of phosphate groups in the DNA), significantly impacts transfection efficiency. nih.gov Studies have shown that varying the charge ratio affects the size and zeta potential of the lipoplexes, which in turn influences their biological activity. mdpi.com For instance, in one study, the highest transfection efficiency for osteosarcoma cells was observed at a specific charge ratio. researchgate.net Furthermore, the charge ratio has been shown to influence the stability of the lipoplex, with higher charge ratios providing increased protection against nuclease degradation. mdpi.com

| Formulation | Charge Ratio (+/-) | Transfection Efficiency (% GFP-positive cells) | Reference |

|---|---|---|---|

| DOTAP:chol | Not Specified | 5.7% | nih.gov |

| AL-A12 + DOTAP:chol | Not Specified | 10.3% | acs.org |

| 20% DOTAP/80% cholesterol | 1 | Lower | nih.gov |

| 20% DOTAP/80% cholesterol | 2 | Enhanced | nih.gov |

| 20% DOTAP/80% cholesterol | 4 | Progressively Enhanced | nih.gov |

| 20% DOTAP/80% cholesterol | 8 | Sharply Reduced | nih.gov |

The electrostatic interactions between DOTAP and nucleic acids lead to the condensation of the genetic material into a compact, protected state within the lipoplex. mdpi.comresearchgate.net This condensation is crucial for efficient delivery, as it reduces the size of the nucleic acid, facilitating its entry into the cell. Furthermore, the lipid bilayer of the lipoplex acts as a shield, protecting the encapsulated nucleic acid from degradation by extracellular and intracellular nucleases. researchgate.netresearchgate.net

The degree of condensation and protection is influenced by the charge ratio. mdpi.com A higher charge ratio generally leads to more compact and stable lipoplexes, offering greater protection to the nucleic acid cargo. mdpi.com The inclusion of helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, can also impact the packing of the lipids and the condensation of the nucleic acid. nih.gov

DOTAP-Membrane Interactions and Cellular Uptake Pathways in Research Models

The initial and critical step in cellular uptake is the adsorption of the positively charged DOTAP lipoplex onto the negatively charged cell surface. nih.govresearchgate.net This binding is primarily mediated by electrostatic interactions between the cationic lipids of the lipoplex and the anionic components of the cell membrane, such as proteoglycans and phospholipids (B1166683). researchgate.netresearchgate.net Studies have shown that increasing the positive surface charge of liposomes by incorporating DOTAP enhances their binding to cell membranes. nih.gov This electrostatic association is considered a primary step in the transfection process. researchgate.net

Following adsorption to the cell surface, DOTAP lipoplexes are internalized by the cell through endocytosis. researchgate.netliposomes.ca Research has identified several endocytic pathways that can be involved in the uptake of DOTAP-based lipoplexes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govscielo.brescholarship.org

The specific pathway utilized can depend on the physicochemical properties of the lipoplex, such as its size and surface charge, as well as the cell type. nih.govresearchgate.net For instance, one study found that lipoplexes containing DOTAP were exclusively internalized by a clathrin-dependent mechanism. nih.gov Another study showed that lipoplexes entered cells via both clathrin-mediated and caveolin-mediated endocytic pathways. scielo.br The inclusion of cholesterol in DOTAP-DOPC lipoplexes was found to activate multiple endocytic pathways, in contrast to cholesterol-free lipoplexes which used fluid-phase macropinocytosis. techconnect.org

| Lipoplex Composition | Cell Line | Primary Uptake Pathway(s) | Reference |

|---|---|---|---|

| DOTAP-containing lipoplexes | Not specified | Clathrin-dependent endocytosis | nih.gov |

| DOTAP/DOPE/Cholesterol | HeLa, A549, SPC-A1 | Clathrin-mediated and caveolin-mediated endocytosis | scielo.br |

| DOTAP-DOPC/DNA | CHO | Fluid-phase macropinocytosis | escholarship.orgtechconnect.org |

| DOTAP-Cholesterol/DNA | CHO | Multiple endocytic pathways | techconnect.org |

After internalization, the lipoplex is enclosed within an endosome. A critical and often rate-limiting step in successful transfection is the escape of the nucleic acid from the endosome into the cytoplasm before it is degraded in lysosomes. nih.govnycu.edu.twelifesciences.org The mechanism of endosomal escape is thought to involve the interaction of the cationic lipids in the lipoplex with the anionic lipids of the endosomal membrane. nih.gov

Influence of DOTAP Enantiomeric Forms on Research-Specific Biological Activities

The stereochemistry of the 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) molecule plays a significant role in its biological activity, with enantiomerically pure forms (R-DOTAP and S-DOTAP) exhibiting different efficacies compared to the commonly used racemic mixture in various research applications. nih.govnih.gov These differences are often attributed to variations in lipid packing and the resulting structural characteristics of the liposomes or lipoplexes formed. nih.govnih.gov

In the context of siRNA delivery, studies have demonstrated that the R-enantiomer of DOTAP can be more effective than both the S-enantiomer and the racemic mixture. nih.govnih.gov For instance, when targeting the aromatase enzyme in MCF-7 breast cancer cells, R-DOTAP lipoplexes showed superior gene silencing capabilities at specific siRNA concentrations and charge ratios. nih.gov At a 50 nM siRNA concentration with lipid-to-RNA charge ratios of 4 and 5, R-DOTAP was found to be more effective than S-DOTAP and racemic DOTAP. nih.govnih.gov This enhanced performance of the R-enantiomer was even more pronounced at a lower siRNA concentration of 10 nM and a charge ratio of 3, where it achieved approximately 50% aromatase silencing while the S and racemic forms showed no significant downregulation. nih.govnih.gov Modeling studies have suggested that these functional differences may stem from differences in lipid packing density when combined with cholesterol, with pure R-DOTAP and S-DOTAP enantiomers showing 105% and 115% of the lipid density relative to racemic DOTAP, respectively. nih.govnih.gov

The influence of DOTAP's chirality extends to its use as an adjuvant in cancer vaccines. nih.gov Research has indicated that the R-enantiomer can elicit a more robust anti-tumor immune response. nih.govpdsbiotech.com In a murine cervical cancer model, mice vaccinated with a formulation containing R-DOTAP and the E7 peptide had significantly higher levels of tumor-infiltrating CD8+ T cells compared to those treated with the S-DOTAP formulation (0.9% vs. 0.1%). nih.gov While both enantiomers were capable of activating bone marrow-derived dendritic cells (BMDCs) in vitro, the in vivo results pointed to a superior therapeutic effect of the R-enantiomer. nih.gov Further studies have reinforced the potential of R-DOTAP as a potent adjuvant for inducing both CD4 and CD8 T-cell responses to recombinant protein antigens, outperforming other adjuvant systems in some cases. pdsbiotech.compdsbiotech.comresearchgate.net

Table 1: Comparative Biological Activities of DOTAP Enantiomers in Research Applications

| Research Application | Enantiomeric Form | Key Findings | References |

| siRNA Delivery (Aromatase silencing in MCF-7 cells) | R-DOTAP | More effective at silencing aromatase than S and racemic forms at specific concentrations and charge ratios. | nih.govnih.gov |

| siRNA Delivery (Aromatase silencing in MCF-7 cells) | S-DOTAP | Showed little to no downregulation at 10 nM siRNA concentration and charge ratio of 3. | nih.gov |

| siRNA Delivery (Aromatase silencing in MCF-7 cells) | Racemic DOTAP | Showed little to no downregulation at 10 nM siRNA concentration and charge ratio of 3. | nih.gov |

| Cancer Vaccine Adjuvant (Murine cervical cancer model) | R-DOTAP | Induced significantly higher levels of tumor-infiltrating CD8+ T cells compared to S-DOTAP. | nih.gov |

| Cancer Vaccine Adjuvant (Murine cervical cancer model) | S-DOTAP | Resulted in lower levels of tumor-infiltrating CD8+ T cells. | nih.gov |

| T-Cell Response to Recombinant Protein | R-DOTAP | Consistently outperformed squalene-based adjuvants in eliciting peptide epitope-specific CD4 T cells. | pdsbiotech.comresearchgate.net |

Role of Counterions on DOTAP Lipid Packing and Hydration in Transfection Research

The counterion associated with the quaternary ammonium (B1175870) headgroup of DOTAP is a critical determinant of the physicochemical properties of DOTAP-based liposomes, influencing lipid packing, hydration, and ultimately, transfection efficiency. nih.govmdpi.com The choice of counterion (e.g., chloride, iodide, mesylate) can alter the interactions between DOTAP molecules within the lipid bilayer and the interaction of the liposome (B1194612) with nucleic acids and cell membranes. nih.govresearchgate.net

X-ray and neutron diffraction studies have revealed that different halide counterions significantly alter the hydration properties of the DOTAP headgroup. nih.gov For example, the iodide (I-) counterion has been shown to bind very tightly to the DOTAP headgroup. nih.govresearchgate.net This tight binding leads to the expulsion of water from the headgroup region, which is suggested to be the reason for the poor solubility of DOTAP/I- in aqueous solutions. nih.govresearchgate.net In contrast, the chloride (Cl-) counterion allows for more hydration of the headgroup. These structural differences at the molecular level have direct implications for the stability and aggregation behavior of DOTAP vesicles.

The type of counterion also has a demonstrable effect on the efficiency of gene delivery. mdpi.com A study comparing DOTAP with chloride, iodide, and mesylate counterions for the transfection of HEK 293T cells found that DOTAP mesylate yielded the highest expression of the reporter gene (luciferase). mdpi.com The transfection efficiencies followed the order: mesylate > iodide > chloride. mdpi.com This suggests that the nature of the counterion can modulate the interaction of the lipoplex with the cell and/or the subsequent release of the nucleic acid cargo inside the cell. The chloride counterion, which is common in commercial DOTAP preparations, was the least effective in this particular study. mdpi.comglpbio.com The choice of counterion can therefore be a key parameter to optimize when developing new transfection protocols or lipid-based delivery systems.

Table 2: Influence of Counterions on DOTAP Properties and Transfection Efficiency

| Counterion | Effect on Lipid Packing and Hydration | Impact on Transfection Efficiency | References |

| Chloride (Cl⁻) | Allows for more hydration of the headgroup compared to iodide. | Generally effective, but has been shown to be less efficient than other counterions like mesylate and iodide in some studies. | nih.govmdpi.com |

| Iodide (I⁻) | Binds tightly to the DOTAP headgroup, leading to the expulsion of water and reduced solubility. | Intermediate transfection efficiency, higher than chloride but lower than mesylate in HEK 293T cells. | nih.govmdpi.comresearchgate.net |

| Mesylate (CH₃SO₃⁻) | Specific effects on lipid packing and hydration are less characterized in comparison to halides. | Highest transfection efficiency observed in HEK 293T cells when compared to chloride and iodide. | mdpi.com |

| Acetate (CH₃COO⁻) | Did not enhance transfection efficiency in one study. | Did not show enhancement of transfection. | researchgate.net |

Strategic Optimization of Dotap Transfection Reagent Formulations for Enhanced Research Efficacy

Role of Helper Lipids in DOTAP Formulations for Research Enhancement

The efficiency of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) as a transfection reagent is significantly influenced by the incorporation of helper lipids into the liposomal formulation. These neutral or zwitterionic lipids play a crucial role in modulating the physicochemical properties of the lipoplexes—complexes of cationic liposomes and nucleic acids—thereby enhancing transfection efficacy. Helper lipids can affect lipoplex stability, fusogenicity, and the efficiency of endosomal escape, all of which are critical steps for the successful delivery of genetic material into the cell nucleus.

Dioleoylphosphatidylethanolamine (DOPE) in Promoting Membrane Fusion and Transfection

Dioleoylphosphatidylethanolamine (DOPE) is one of the most extensively used helper lipids in DOTAP-based transfection formulations. dovepress.comrndsystems.com Its primary role is to facilitate the fusion of the lipoplex with the endosomal membrane, a critical step for the release of the nucleic acid cargo into the cytoplasm. nih.gov DOPE's conical molecular shape promotes the formation of non-bilayer, inverted hexagonal (HII) lipid structures. nih.govucl.ac.uk This structural preference is believed to destabilize the endosomal membrane, thereby aiding in the endosomal escape of the lipoplexes. ucl.ac.uknih.gov

Research has consistently demonstrated that the inclusion of DOPE in DOTAP liposomes significantly enhances transfection efficiency compared to formulations with DOTAP alone or with other helper lipids that favor more stable, lamellar structures. ucl.ac.uk For instance, lipopolyplexes formulated with DOTAP and DOPE have shown substantially higher transfection efficiency both in vitro and in vivo when compared to formulations containing DOTAP and dioleoylphosphatidylcholine (DOPC). ucl.ac.uk This enhanced efficiency is attributed to the rapid endosomal trafficking and nuclear accumulation of DNA facilitated by DOPE-containing formulations. ucl.ac.uk

| Cell Line | Optimal DOTAP:DOPE Weight Ratio | Reference |

|---|---|---|

| Huh7 | 1:0 and 3:1 | nih.gov |

| AGS | 1:0 and 3:1 | nih.gov |

| COS7 | 3:1 and 1:1 | nih.gov |

| A549 | 1:1 and 1:3 | nih.gov |

Cholesterol (CHOL) in Lipoplex Stability and Transfection Efficiency Optimization

Cholesterol is another frequently incorporated helper lipid in DOTAP formulations, primarily valued for its ability to enhance the stability of lipoplexes, particularly in the presence of serum. nih.govelsevierpure.com By intercalating into the lipid bilayer, cholesterol modulates membrane fluidity and can increase the rigidity of the liposome (B1194612) structure. nih.gov This increased stability helps to protect the encapsulated nucleic acids from degradation by serum nucleases and reduces the tendency of lipoplexes to aggregate in biological fluids. researchgate.netnih.gov

The inclusion of cholesterol has been shown to improve the transfection efficiency of DOTAP-based lipoplexes. elsevierpure.comresearchgate.nettechconnect.org For example, progressively replacing DOPC with cholesterol in a DOTAP/DOPC formulation, while keeping the DOTAP content constant, led to an increase in transfection efficiency in Chinese hamster ovary (CHO) cells. techconnect.org This enhancement may be due to the activation of multiple endocytic pathways for cellular uptake by cholesterol-containing lipoplexes, in contrast to the single pathway observed for DOTAP-DOPC/DNA complexes. techconnect.org

The molar ratio of DOTAP to cholesterol is a key determinant of transfection success. nih.gov In one study, non-PEGylated DOTAP/cholesterol lipid nanoparticles (LNPs) showed the highest mRNA transfection efficiency at a 1:3 molar ratio. nih.gov For PEGylated formulations, the optimal DOTAP/cholesterol ratio was found to be 1:2 for mRNA, pDNA, and oligonucleotide transfection. nih.gov These findings underscore the necessity of optimizing the cholesterol content to balance lipoplex stability and fusogenic properties for maximal transfection efficacy.

| Formulation Type | Optimal DOTAP:Cholesterol Molar Ratio | Nucleic Acid Type | Reference |

|---|---|---|---|

| Non-PEGylated | 1:3 | mRNA | nih.gov |

| PEGylated | 1:2 | mRNA, pDNA, oligo | nih.gov |

Other Phospholipids (B1166683) (e.g., DOPC, DMPC) in Multicomponent DOTAP Systems

Besides DOPE and cholesterol, other phospholipids like Dioleoylphosphatidylcholine (DOPC) and Dimyristoylphosphatidylcholine (DMPC) are utilized in multicomponent DOTAP systems to fine-tune the properties of the transfection reagent. researchgate.netnih.gov Unlike DOPE, which promotes a fusogenic hexagonal phase, DOPC tends to form more stable lamellar (bilayer) structures. ucl.ac.uk Consequently, lipoplexes formulated with DOTAP and DOPC generally exhibit lower transfection efficiencies compared to their DOPE-containing counterparts. ucl.ac.uk This is attributed to less efficient endosomal escape, with DOPC-containing formulations often remaining trapped within late endo-lysosomal compartments. ucl.ac.uk

Application of Amino Acid-Based Cationic Lipids as Structural Modifiers

A more recent approach to optimizing DOTAP formulations involves the incorporation of synthetic amino acid-based cationic lipids as structural modifiers. researchgate.netnih.gov These novel lipids can be synthesized with various amino acid headgroups, such as arginine, lysine, or histidine, which can influence the charge, biocompatibility, and transfection efficacy of the resulting liposomes. nih.govmdpi.comnih.gov

Formulations that incorporate these synthetic lipids along with DOTAP have shown enhanced transfection efficacy compared to formulations without DOTAP or even some commercial reagents. researchgate.netnih.gov For example, a study developing co-liposomal structures with DOTAP and cationic lipids synthesized from cystine or arginine demonstrated superior transfection capabilities in prostate and lung cancer cell lines when compared to a widely used commercial transfection reagent. nih.gov These findings suggest that amino acid-based lipids can act as effective structural modifiers, improving the gene delivery properties of DOTAP-based systems while potentially offering reduced toxicity. nih.gov

Impact of Lipid Molar Ratios and Nucleic Acid-to-Lipid Charge Ratios (N/P Ratio) on Transfection Outcomes

The efficiency of DOTAP-mediated transfection is critically dependent on the precise stoichiometry of its components, specifically the molar ratios of the lipids within the formulation and the charge ratio between the cationic lipid and the anionic nucleic acid. researchgate.netnih.gov The lipid molar ratio dictates the fundamental physicochemical properties of the liposome, such as its fluidity, stability, and fusogenicity. nih.gov As discussed previously, the ratio between DOTAP and helper lipids like DOPE or cholesterol must be carefully optimized for each cell type and application to achieve maximal transfection. nih.govnih.gov

The nucleic acid-to-lipid charge ratio, commonly referred to as the N/P ratio, is another paramount factor. nih.govmdpi.com It represents the ratio of the number of moles of the nitrogen atoms in the cationic lipid (N) to the number of moles of the phosphate (B84403) groups in the nucleic acid (P). The N/P ratio directly influences the formation, size, surface charge, and stability of the resulting lipoplexes.

Generally, a net positive charge (N/P ratio > 1) is required for efficient transfection. This positive surface charge facilitates the electrostatic interaction of the lipoplex with the negatively charged cell membrane, promoting cellular uptake. cd-bioparticles.net Studies have shown that increasing the N/P ratio can lead to more effective DNA condensation, resulting in smaller, more stable lipoplexes. nih.gov For instance, research on PC-DOPE-DOTAP/pEGFP complexes demonstrated an increase in transfection efficiency with an increase in the charge ratio from 1 to 50. dovepress.com However, excessively high N/P ratios can lead to increased cytotoxicity. Therefore, it is crucial to determine the optimal N/P ratio that provides the highest transfection efficiency with minimal cell toxicity for a given experimental system. In one study, an N/P ratio of 15 was found to be the most effective for the transfection of HEK 293T cells with mRNA-lipoplexes. mdpi.com

Modulation of Liposome Properties through Polyethylene (B3416737) Glycol (PEG) Modification and Surface Engineering for Research

Surface modification of DOTAP-based liposomes, particularly through the attachment of polyethylene glycol (PEG), is a widely employed strategy to alter their properties for research applications. nih.govnih.gov This process, known as PEGylation, involves covalently attaching PEG chains to the surface of the liposome, often via a PEG-conjugated lipid like DSPE-PEG. dovepress.comresearchgate.net

The primary benefit of PEGylation is the creation of a hydrophilic, protective layer on the liposome surface. nih.govyoutube.com This "stealth" coating reduces the binding of opsonin proteins from the serum, thereby preventing rapid recognition and clearance by the mononuclear phagocyte system. nih.gov This leads to increased systemic stability and prolonged circulation times in in vivo research models. nih.govnih.gov

However, the presence of a dense PEG layer can also present a barrier to the interaction between the lipoplex and the target cell membrane, a phenomenon known as the "PEG dilemma." researchgate.net This can hinder cellular uptake and subsequent endosomal escape, leading to reduced transfection efficiency in vitro and in some in vivo contexts. nih.govnih.gov For example, a study comparing DOTAP/cholesterol lipoplexes with 0%, 2%, 4%, and 10% PEG found that while 10% PEGylation reduced retention in the lungs and heart, it also hampered the ability of the lipoplexes to mediate successful transfection. nih.govnih.gov

The impact of PEGylation is dependent on factors such as the length of the PEG chain and its molar concentration in the liposome. dovepress.comthno.org Research has shown that varying the molar ratio of DSPE-PEG2000 to DOTAP can influence gene expression, with higher ratios potentially leading to lower transfection effects. dovepress.com Therefore, optimizing the degree of PEGylation is essential to balance the need for systemic stability with the requirement for efficient cellular transfection.

Surface engineering extends beyond PEGylation to include the attachment of targeting ligands, such as antibodies or peptides, to the liposome surface (often at the distal end of a PEG chain) to facilitate specific binding to and uptake by target cells. This active targeting approach is a key area of research for enhancing the specificity and efficacy of gene delivery in complex biological systems.

Optimization of Environmental Parameters for In Vitro Transfection Protocols

The efficiency of gene delivery using DOTAP-based transfection reagents is not solely dependent on the formulation of the lipoplex itself but is also significantly influenced by the environmental conditions of the in vitro cell culture system. Careful optimization of parameters such as the composition of the cell culture medium and the buffers used for lipoplex hydration can lead to substantial improvements in transfection outcomes.

The presence of serum in cell culture media is a critical factor that can significantly impact the efficiency of DOTAP-mediated transfection. researchgate.net Serum contains a complex mixture of proteins, growth factors, and other molecules that can interact with lipoplexes, often leading to a reduction in transfection efficiency. researchgate.netnih.gov This inhibitory effect is a well-recognized challenge in the application of cationic lipid-based transfection reagents. nih.gov

Research has shown that the formation of the DOTAP/nucleic acid complex can be inhibited in the presence of serum. carlroth.com However, once formed, the complex is reportedly stable in the presence of serum. carlroth.com Despite this stability, serum components can still interfere with the interaction between the lipoplex and the cell membrane, thereby hindering cellular uptake. documentsdelivered.com The degree of inhibition is often cell-line dependent. carlroth.com

Several strategies have been developed to mitigate the negative impact of serum. One approach involves increasing the ratio of DOTAP to DNA. Studies have demonstrated a dose-dependent enhancement of transfection efficiency in the presence of high serum concentrations with increasing amounts of DOTAP. nih.gov For instance, complexes with higher amounts of DOTAP were less inhibited by high serum concentrations compared to those with lower lipid-to-DNA ratios. researchgate.net

Another effective strategy is the inclusion of a neutral helper lipid, such as cholesterol, in the DOTAP formulation. The preparation of DOTAP/cholesterol lipoplexes has been shown to achieve significant levels of in vitro transfection in serum concentrations up to 80%, a condition under which DOTAP alone failed to transfect. documentsdelivered.com The improved performance of DOTAP/cholesterol formulations in the presence of serum is attributed to enhanced cell binding and uptake. documentsdelivered.com The inclusion of cholesterol appears to facilitate different endocytosis pathways, which may contribute to higher transfection efficiency. techconnect.org

The following table summarizes research findings on the effect of serum on DOTAP-based transfection efficiency:

Table 1: Effect of Serum on DOTAP Transfection Efficiency| Formulation | Cell Line | Serum Concentration | Key Finding |

|---|---|---|---|

| DOTAP | 293A | 10% vs. 66% | Transfection efficiency is strongly inhibited by high serum concentrations. nih.gov |

| DOTAP/Cholesterol (DC) | 293A | 66% | Increasing the ratio of DC to DNA enhances transfection efficiency in the presence of high serum. nih.gov |

| DOTAP | Not Specified | Up to 80% | Failed to transfect in high serum conditions. documentsdelivered.com |

| DOTAP/Cholesterol | Not Specified | Up to 80% | Maintained significant transfection levels in high serum. documentsdelivered.com |

| DOTAP | Various | Not Specified | Transfection can be carried out in the presence of serum, but the outcome is cell-line dependent. carlroth.com |

The choice of hydration medium and the composition of buffers used in the preparation of DOTAP lipoplexes are critical determinants of their physicochemical properties and, consequently, their transfection performance. The ionic strength and pH of the buffer can influence lipoplex formation, stability, and interaction with the cell membrane.

The hydration of the lipid film is a crucial step in the formation of liposomes. Different aqueous media can affect the resulting vesicle characteristics. For example, preparing lipoplexes in phosphate-buffered saline (PBS) instead of deionized water (dH₂O) has been shown to increase the size of the vesicles in most formulations. nih.govmdpi.com This alteration in size can, in turn, affect transfection efficiency, although the effect is formulation-dependent. nih.gov For some DOTAP-based formulations, the presence of buffer salts in PBS did not significantly alter vesicle size, except at high DNA concentrations. nih.gov

Furthermore, the counterion associated with the DOTAP molecule can influence its hydration properties and solubility. Studies have shown that DOTAP with a chloride (Cl⁻) counterion readily forms stable liposomes in water, while DOTAP with an iodide (I⁻) counterion has poor solubility. nih.gov This is attributed to the tighter binding of the iodide ion to the DOTAP headgroup, which leads to the expulsion of water. nih.gov This difference in hydration can have significant implications for the formulation of effective transfection reagents.

The table below summarizes the impact of different hydration media and buffer components on the performance of DOTAP-based lipoplexes.

Table 2: Influence of Hydration Media and Buffers on DOTAP Lipoplex Performance| Parameter | Condition | Effect on Lipoplex | Impact on Transfection |

|---|---|---|---|

| Hydration Medium | dH₂O vs. PBS | PBS generally increases vesicle size. nih.govmdpi.com | Formulation-dependent. nih.gov |

| Buffer Composition | HEPES Buffer | Not specified | Diminishes transfection rate. carlroth.com |

| Counterion | Chloride (Cl⁻) | Readily forms stable, hydrated liposomes in water. nih.gov | Favorable for liposome formation. |

| Counterion | Iodide (I⁻) | Poor solubility and hydration due to tight ion binding. nih.gov | Unfavorable for liposome formation in water. nih.gov |

Structure-Activity Relationship (SAR) Studies of DOTAP Derivatives and Analogues in Gene Delivery Research

Structure-activity relationship (SAR) studies are fundamental to the rational design of more effective and less toxic non-viral gene delivery vectors. For DOTAP, these studies involve the systematic modification of its three main structural components: the cationic headgroup, the hydrophobic lipid tails, and the linker that connects them. researchgate.net

Modifications of the Hydrophobic Lipid Tails: The nature of the hydrocarbon chains in the DOTAP molecule significantly influences the biophysical properties of the resulting liposomes and lipoplexes, such as membrane fluidity and stability, which in turn affect transfection efficiency. researchgate.net

One area of investigation has been the replacement of the cis-double bonds in the oleoyl (B10858665) chains of DOTAP with triple bonds. A series of dialkynoyl analogues of DOTAP were synthesized, and it was found that altering the position of the triple bonds changed both the physical properties of the lipoplexes and their biological activity. nih.govacs.org Notably, the DS(14-yne)TAP analogue, when formulated with cholesterol, exhibited double the transfection level in mouse lung endothelial cells in vivo compared to the standard DOTAP:cholesterol system. nih.govacs.org This enhanced efficiency was accompanied by lower toxicity. nih.gov X-ray diffraction studies suggested that lipoplexes containing this analogue displayed increased stability at physiological temperatures. nih.govacs.org

Modifications of the Cationic Headgroup and Linker: The cationic headgroup is responsible for the electrostatic interaction with the negatively charged nucleic acids, while the linker region can influence the stability and biodegradability of the lipid.

Research has explored the synthesis of DOTAP analogues with different headgroups. For example, multivalent cationic lipids, which possess multiple positive charges in their headgroup, have been developed. The multivalent lipid MVL5, when compared to the monovalent DOTAP, demonstrated that at an identical molar ratio, the membrane charge density of MVL5-containing complexes was much higher. acs.org This higher charge density was correlated with a 100-fold increase in transfection efficiency compared to DOTAP-based complexes. acs.org

The stereochemistry of the DOTAP molecule has also been investigated. A study comparing the R and S enantiomers of DOTAP for siRNA delivery found that the R enantiomer performed better than the S-enantiomer and the racemic mixture at specific siRNA concentrations and lipid-to-RNA charge ratios. nih.gov This suggests that the spatial arrangement of the molecule can influence its interaction with cellular components and affect delivery efficiency.

The following table provides a summary of SAR studies on various DOTAP derivatives and analogues.

Table 3: Structure-Activity Relationship of DOTAP Derivatives and Analogues| Derivative/Analogue | Structural Modification | Key Finding | Transfection Efficiency Comparison |

|---|---|---|---|

| DS(14-yne)TAP | Replacement of cis-double bonds with triple bonds in the lipid tails. nih.govacs.org | Increased stability of lipoplexes at physiological temperatures. nih.govacs.org | Double the transfection level of DOTAP:cholesterol in mouse lung in vivo. nih.govacs.org |

| MVL5 | Multivalent cationic headgroup. acs.org | Higher membrane charge density in lipoplexes. acs.org | Approximately 100-fold higher than DOTAP complexes. acs.org |

| R-DOTAP | Enantiomerically pure (R) form. nih.gov | Superior performance at low siRNA concentrations. nih.gov | Silenced aromatase by almost 50%, while racemic and S-DOTAP showed little to no effect at 10 nM siRNA. nih.gov |

| DOTMA | Ether linkage instead of ester linkage. nih.gov | More stable linkage. nih.gov | Demonstrated better efficiency in vivo in the lung compared to DOTAP. nih.gov |

Diverse Applications of Dotap Transfection Reagent in Molecular and Cellular Research

Delivery of Plasmid DNA for Transient and Stable Gene Expression Studies

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a widely utilized cationic lipid for the delivery of plasmid DNA (pDNA) into eukaryotic cells, facilitating both transient and stable gene expression. sigmaaldrich.com Its cationic headgroup electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA, leading to the spontaneous formation of stable lipoplexes. sigmaaldrich.com These complexes protect the pDNA from degradation and facilitate its entry into cells.

The efficiency of DOTAP-mediated transfection is influenced by several factors, including the ratio of lipid to DNA. researchgate.net Optimized ratios are crucial for achieving maximal gene expression. researchgate.net The inclusion of helper lipids, such as cholesterol (Chol) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), within the liposome (B1194612) formulation can further enhance transfection efficiency. acs.orgresearchgate.net For instance, the combination of DOTAP with cholesterol has been a subject of investigation in numerous clinical trials for DNA vector delivery. acs.org While these formulations have shown promise, further optimization is often required to improve efficacy. acs.org

The topology of the plasmid DNA also plays a significant role in the success of transfection. Studies have shown that supercoiled (SC) pDNA leads to higher protein expression compared to open circular (OC) or linearized pDNA when delivered using DOTAP/DOPE liposomes. nih.gov This is attributed to the more efficient journey of SC pDNA to the perinuclear region, which is a prerequisite for nuclear entry during cell division. nih.gov

Below is a data table summarizing key findings from studies on DOTAP-mediated plasmid DNA delivery.

| Parameter Studied | Key Findings | Cell Line/Model |

| Lipid to DNA Ratio | Transfection efficiency is highly dependent on the lipid-to-DNA ratio. researchgate.net | 293A cells |

| Helper Lipids | Incorporation of cholesterol or DOPE can enhance transfection efficiency. acs.orgresearchgate.net | HuH7 cells, various cell models |

| Plasmid DNA Topology | Supercoiled pDNA results in significantly higher transfection efficiency compared to open circular or linearized forms. nih.gov | Vero cells |

| Serum Presence | DOTAP is effective for transfection in both the presence and absence of serum. sigmaaldrich.com | HeLa cells, peripheral blood lymphocytes |

Messenger RNA (mRNA) Transfection in Research Models

DOTAP-based lipid nanoparticles (LNPs) have emerged as effective carriers for the delivery of messenger RNA (mRNA) in various research models. nih.govdovepress.com Unlike DNA, mRNA does not require entry into the nucleus for expression, making cytoplasmic delivery sufficient for protein production. nih.gov This characteristic, combined with the transient nature of mRNA expression, offers advantages in many research applications. nih.gov

The formulation of DOTAP-containing LNPs is a critical determinant of their transfection efficiency. dovepress.com The inclusion of helper lipids like DOPE and cholesterol has been shown to create more effective delivery vehicles. dovepress.com For instance, a formulation composed of DOTAP, DOPE, and cholesterol demonstrated higher transfection efficiency compared to simpler two-lipid combinations. dovepress.com The ratio of cationic lipid to helper lipid can also be adjusted to target specific cell types, such as splenic antigen-presenting cells. dovepress.com

Research has also explored the impact of different helper lipids on the performance of DOTAP-based mRNA delivery systems. One study found that substituting the phospholipid DOPE with certain non-phospholipids, such as monoglycerides, could still mediate effective mRNA transfection, with some formulations showing improved in vivo expression in the lung and spleen. nih.gov Furthermore, lipid-polymer hybrid nanoparticles incorporating DOTAP have been developed to enhance mRNA delivery, with in vivo studies showing high luciferase expression in the spleen and lungs of mice. nih.gov

The following table summarizes research findings on the use of DOTAP for mRNA delivery.

| Formulation Component | Research Finding | Research Model |

| Helper Lipids | Formulations with DOPE and cholesterol show enhanced mRNA delivery. dovepress.com | Various cell lines |

| Non-Phospholipid Helper Lipids | Monoglycerides can be used as effective helper lipids with DOTAP for in vitro and in vivo mRNA delivery. nih.gov | In vitro and in vivo (mice) |

| Lipid-Polymer Hybrids | DOTAP-incorporated poly(β-amino ester)-lipid nanoparticles enhance mRNA delivery to the spleen and lungs. nih.gov | In vivo (mice) |

| DOTMA vs. DOTAP | DOTMA-containing LNPs showed higher eGFP expression in THP-1 cells compared to DOTAP formulations. rug.nlunisa.it | Human PBMCs and THP-1 cell line |

Small Interfering RNA (siRNA) and Oligonucleotide Delivery for Gene Silencing Investigations

DOTAP is a valuable tool for the delivery of small interfering RNA (siRNA) and antisense oligonucleotides, facilitating gene silencing studies. nih.govnih.gov The cationic nature of DOTAP allows for the complexation of these negatively charged nucleic acids, protecting them from degradation and enabling their cellular uptake. stanford.edu

The effectiveness of DOTAP in delivering siRNA has been demonstrated in various cell types, including human hematopoietic stem cells (HSCs). nih.gov In one study, DOTAP-mediated siRNA delivery into HSCs resulted in transfection rates comparable to those achieved with lentiviral vectors, with the advantage of transient gene knockdown. nih.gov The stereochemistry of DOTAP has also been shown to influence siRNA delivery efficiency, with the R enantiomer of DOTAP exhibiting better performance than the S enantiomer or the racemic mixture in certain contexts. nih.govnycu.edu.tw

For the delivery of antisense oligonucleotides, DOTAP-based formulations have been explored, though with some challenges. While DOTAP/DOPE liposomes can successfully deliver nuclease-resistant oligonucleotides like phosphothioates (PS-ONs), they are less effective for phosphodiester oligonucleotides (PO-ONs) due to the rapid degradation of the PO-ONs upon release into the cytosol. nih.gov To address this, researchers have investigated the use of anionic polymers, such as poly(propylacrylic acid) (PPAA), in conjunction with DOTAP to enhance the delivery and antisense activity of oligonucleotides. ntnu.no

The table below highlights key findings related to DOTAP-mediated delivery of siRNA and oligonucleotides.

| Delivered Molecule | Key Research Finding | Cell/Animal Model |

| siRNA | DOTAP efficiently delivers siRNA to human hematopoietic stem cells with low cytotoxicity. nih.gov | Human CD34+ hematopoietic stem cells |

| siRNA | The R enantiomer of DOTAP can be more effective for siRNA delivery than the S enantiomer or racemic mixture. nih.govnycu.edu.tw | MCF-7 cells |

| Antisense Oligonucleotides | DOTAP/DOPE liposomes are more suitable for delivering nuclease-resistant (e.g., phosphothioate) oligonucleotides. nih.gov | In vitro cell models |

| Antisense Oligonucleotides | The addition of the anionic polymer PPAA can improve the efficiency of DOTAP-mediated oligonucleotide delivery. ntnu.no | CHO and A172 cells |

Applications in CRISPR/Cas9 System Delivery and Gene Editing Research

The CRISPR/Cas9 system has revolutionized gene editing, and DOTAP-based delivery systems are being explored as non-viral vectors to deliver the necessary components into cells. frontiersin.orgmdpi.com These components can be delivered in various formats, including plasmid DNA encoding Cas9 and the single-guide RNA (sgRNA), or as a ribonucleoprotein (RNP) complex of the Cas9 protein and sgRNA. mdpi.comfrontiersin.org

While some studies have shown poor performance with simple two-component DOTAP formulations for delivering large CRISPR/Cas9 plasmids, more complex DOTAP-based lipoplexes have demonstrated successful transfection. mdpi.com For instance, a system composed of DOTAP, DOPE, cholesterol, and polyethylene (B3416737) glycol (PEG) successfully delivered a Cas9/sgRNA plasmid into HEK 293 cells, leading to a significant gene knockout. mdpi.com

The molar ratio of DOTAP in lipid nanoparticle (LNP) formulations can also influence the in vivo targeting of CRISPR/Cas9 components. frontiersin.org By varying the percentage of DOTAP, researchers have been able to direct gene editing to different organs, such as the liver or the lung. frontiersin.org This highlights the potential for tuning DOTAP-based formulations for targeted gene editing applications.

The following table summarizes the use of DOTAP in CRISPR/Cas9 delivery.

| CRISPR/Cas9 Format | Key Finding | Cell/Animal Model |

| Plasmid DNA | Complex DOTAP-based lipoplexes (e.g., DOTAP/DOPE/Chol-PEG) can effectively deliver Cas9/sgRNA plasmids for gene knockout. mdpi.com | HEK 293 cells |

| mRNA/RNP | The molar ratio of DOTAP in LNPs can direct gene editing to specific organs in vivo. frontiersin.org | In vivo models |

| Ribonucleoprotein (RNP) | Cationic supplements like DOTAP can be added to ionizable LNP formulations to maintain the integrity and activity of RNP complexes for tissue-targeted gene editing. frontiersin.org | In vivo models (sphincter muscles, brain, liver, lungs) |

Utilization in Non-Viral Vaccine Delivery Platforms for Immunological Research

DOTAP is frequently employed as a component of non-viral vaccine delivery platforms due to its ability to act as both a carrier and an adjuvant. nih.govnanotechunn.comozbiosciences.com As a cationic lipid, DOTAP can complex with negatively charged antigens, such as plasmid DNA, mRNA, or proteins, to form nanoparticles that facilitate their delivery to antigen-presenting cells (APCs). ozbiosciences.com

The adjuvant properties of DOTAP are attributed to its ability to activate APCs through the mitogen-activated protein (MAP) kinase pathway, leading to the induction of both humoral and cellular immune responses. google.com This is a significant advantage over traditional adjuvants like aluminum salts, which primarily induce a humoral response. google.com Studies have shown that DOTAP-based liposomes can enhance the production of antigen-specific antibodies and stimulate T-cell responses. nih.govplos.orgpdsbiotech.com

The chirality of DOTAP has also been found to impact its adjuvant activity. The (R)-DOTAP enantiomer has been shown to be more effective than the (S)-DOTAP enantiomer at stimulating a CD8+ anti-tumor response in a cancer vaccine model. nih.gov DOTAP-based formulations have been investigated for various vaccine applications, including cancer immunotherapy and infectious diseases. nih.govnanotechunn.com

Key research findings on DOTAP's role in vaccine delivery are presented in the table below.

| Vaccine Type | Key Finding | Research Model |

| Peptide Cancer Vaccine | The (R)-DOTAP enantiomer is a more effective adjuvant than (S)-DOTAP for inducing a CD8+ anti-tumor response. nih.gov | Murine cervical cancer model |

| Viral Vaccine | DOTAP-based liposomes can enhance the immunogenicity of a Newcastle disease virus vaccine. nanotechunn.com | Chickens |

| Mucosal Vaccine | Intranasal administration of DOTAP/DC-cholesterol liposomes acts as a potent mucosal adjuvant, inducing antigen-specific Th2 immune responses. plos.org | Mice |

| Protein Vaccine | R-DOTAP formulated with spike variant proteins induced strong antibody responses against SARS-CoV-2. pdsbiotech.com | BALB/c mice |

Role as a Model Cationic Lipid in Membrane Biophysics and Artificial Cell Studies

Beyond its role as a transfection reagent, DOTAP serves as a model cationic lipid in the fields of membrane biophysics and the study of artificial cells. encapsula.com Its well-defined chemical structure and positive charge make it an ideal component for creating artificial membranes with specific properties. encapsula.com These model systems are used to investigate fundamental biological processes, such as the interaction of molecules with cell membranes.

DOTAP-containing liposomes are used to study the binding and interaction of various molecules, including peptides and proteins, with the surface of lipid membranes. encapsula.com The positive surface charge provided by DOTAP can be varied by altering its concentration in the liposome, allowing researchers to probe the effects of surface charge on these interactions. encapsula.com

The physicochemical parameters of DOTAP formulations, such as their structure and stability, have been extensively studied. nih.govsemanticscholar.org This body of knowledge provides a foundation for understanding the mechanisms of cationic lipid-mediated transfection and for designing more effective delivery systems. nih.govsemanticscholar.org The interplay between DOTAP and other lipids, such as DOPE, and how this affects membrane properties and transfection efficiency is an active area of research. researchgate.net

The table below summarizes the applications of DOTAP in membrane biophysics and artificial cell studies.

| Area of Study | Application of DOTAP | Significance |

| Artificial Cell Models | Used to create liposomes with a positive surface charge to mimic certain aspects of biological membranes. encapsula.com | Allows for the study of molecule-membrane interactions in a controlled environment. encapsula.com |

| Membrane Biophysics | Investigating the impact of cationic lipids on the physical properties of lipid bilayers. nih.govsemanticscholar.org | Provides insights into the mechanisms of lipofection and membrane fusion. nih.govsemanticscholar.org |

| Transfection Mechanism | Studying the structure-activity relationships of DOTAP formulations to understand how they interact with cells and deliver their cargo. nih.govsemanticscholar.org | Contributes to the rational design of more efficient non-viral gene delivery vectors. nih.govsemanticscholar.org |

Delivery of Proteins and Ribonucleoprotein Complexes in Research Contexts

DOTAP-based liposomal formulations are also capable of delivering proteins and ribonucleoprotein (RNP) complexes into cells. sigmaaldrich.com This application is valuable for research purposes where the direct introduction of a functional protein or RNP is desired, bypassing the need for transcription and translation of a nucleic acid template.

The principle of delivery is similar to that of nucleic acids, where the cationic DOTAP liposomes form complexes with negatively charged molecules. sigmaaldrich.com While proteins can have a net positive, negative, or neutral charge, many can be formulated with DOTAP for cellular delivery. sigmaaldrich.com This method is particularly gentle on cells, avoiding the cytotoxicity associated with some other protein delivery techniques. sigmaaldrich.com

The delivery of RNP complexes, which consist of RNA and protein, is a key application in the context of CRISPR/Cas9 gene editing, as discussed in section 5.4. By delivering the pre-assembled Cas9 protein and guide RNA as an RNP complex, the gene-editing machinery is immediately active upon entering the cell, and the transient nature of the complex can reduce off-target effects compared to plasmid-based delivery. frontiersin.org

The following table provides an overview of DOTAP's use in delivering proteins and RNPs.

| Delivered Molecule | Application/Advantage | Research Context |

| Proteins | Direct delivery of functional proteins into cells, avoiding transcription and translation. sigmaaldrich.com | Functional studies of proteins, protein-based therapies. |

| Ribonucleoprotein (RNP) Complexes | Delivery of pre-assembled CRISPR/Cas9 machinery for immediate gene editing activity and reduced off-target effects. frontiersin.org | Gene editing research. |

| General | Gentle method of delivery with low cytotoxicity. sigmaaldrich.com | In vitro and in vivo research applications. |

Comparative Analysis of Dotap Based Transfection Systems with Alternative Non Viral Vectors

Comparison with Other Cationic Lipids in Gene Delivery Efficacy and Cellular Interaction

The efficacy of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) as a transfection reagent is often benchmarked against other cationic lipids, with research highlighting nuanced differences in performance that are frequently dependent on the cellular context and formulation specifics. Key comparators include DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) and the widely used helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Formulations combining DOTAP with cholesterol have been optimized for gene delivery, demonstrating variable transfection efficiency based on the lipid-to-DNA ratio. In some studies, DOTAP-cholesterol (DC) complexes have shown improved transfection efficiency, particularly in the presence of serum. For instance, at high lipid-to-DNA ratios, DC formulations maintained their transfection efficiency in the presence of serum better than DOTAP alone. The inclusion of cholesterol can render liposomes more resistant to the destabilizing effects of serum proteins.

The interaction of DOTAP-based lipoplexes with cells is a critical determinant of transfection success. The positive charge of DOTAP facilitates binding to the negatively charged cell membrane, which is a primary step in cellular uptake. The fluidity of the lipoplex membrane, which can be modulated by the inclusion of helper lipids like DOPE, also plays a significant role. DOPE is thought to facilitate the endosomal escape of the genetic material into the cytoplasm by promoting the transition from a bilayer to a hexagonal phase within the endosome.

Research has shown that the choice of cationic lipid and helper lipid can significantly impact the gene-knockdown efficacy of siRNA lipoplexes. For example, siRNA lipoplexes composed of DOTAP and DOPE have demonstrated strong gene-knockdown capabilities. nih.gov The structural characteristics of the cationic lipid, such as the linker region between the hydrophobic and hydrophilic domains, can influence the transfection efficacy when combined with different phospholipids (B1166683). nih.gov

Comparative Transfection Efficacy of DOTAP-based Formulations

| Formulation | Key Findings | Cell Line(s) | Reference |

|---|---|---|---|

| DOTAP/Cholesterol | Maintained high transfection efficiency in the presence of serum at high lipid-to-DNA ratios. | 293A | Current time information in CA. |

| DOTAP/DOPE | Demonstrated strong gene-knockdown efficacy with siRNA. | Breast tumor cells | nih.gov |

| Multicomponent (DOTAP/DOPC/DOPE/DC-Chol) | Exhibited higher transfection ability than binary lipoplexes in certain cell lines. | NIH 3T3, A17 | nih.gov |

Comparative Studies with Cationic Polymers (e.g., Polyethylenimine, PEI) in Research Models

Cationic polymers, particularly polyethylenimine (PEI), represent a major class of non-viral vectors and are frequently compared with lipid-based systems like DOTAP. Both DOTAP and PEI have been shown to efficiently transfect various cell lines in vitro. nih.gov One notable advantage of both cationic lipids and polymers is their ability to protect plasmid DNA from degradation by nucleases. nih.gov

In systemic gene delivery models, particularly to the lungs, comparative studies have yielded varied results. In one study, a single intravenous injection of DNA complexed with 22K PEI in mice resulted in efficient transfection primarily in the lungs, with lower levels in other organs. nih.gov In the same study, DOTAP-mediated gene expression in the lungs was lower than that achieved with PEI 22K. nih.gov However, a double-injection protocol with DOTAP/DNA complexes significantly increased luciferase expression in the lungs, suggesting that the delivery strategy can greatly influence the outcome. nih.gov

The transfection efficiency of both DOTAP and PEI is not significantly inhibited by the presence of serum, a crucial factor for in vivo applications. nih.gov In a comparative study of various cationic transfection agents for in vivo gene delivery after intravenous administration, DOTAP showed higher transfection in the lungs compared to linear PEI (LPEI), branched PEI (BPEI), and other polymers at a specific N/P ratio. researchgate.net The study suggested that the in vitro serum-induced aggregation properties of these vectors might correlate with their in vivo lung transfection efficiency. researchgate.net

In Vivo Gene Delivery Comparison: DOTAP vs. PEI

| Vector | Animal Model | Primary Target Organ | Key Finding | Reference |

|---|---|---|---|---|

| DOTAP | Mice | Lungs | Lower expression than PEI 22K with a single injection, but significantly increased with a double injection protocol. nih.gov Higher lung transfection than LPEI and BPEI at an N/P ratio of 5. researchgate.net | nih.govresearchgate.net |

| PEI (22K) | Mice | Lungs | Efficiently transfected the lungs with a single injection. nih.gov | nih.gov |

Assessment Against Non-Liposomal Chemical Transfection Reagents in Academic Protocols

In academic research, DOTAP's performance is often compared to other commercially available non-liposomal chemical transfection reagents. These reagents can be lipid-based but not necessarily form liposomes in the same manner as DOTAP, or they can be based on other chemical entities like dendrimers.

Studies comparing DOTAP with reagents such as Effectene and FuGENE 6 have shown variable results depending on the cell type. For instance, in one study involving the transfection of plasmid DNA into Human Umbilical Vein Endothelial Cells (HUVECs), the non-liposomal reagents Effectene and FuGENE 6 yielded higher transfection efficiencies (34% and 33%, respectively) compared to the liposomal reagent DOTAP (18%). nih.gov Conversely, another study on HUVECs found that liposomal-based reagents like Lipofectamine LTX and Lipofectamine 2000 demonstrated higher transfection efficiencies than non-liposomal reagents such as Effectene and FuGENE 6. nih.gov

A comparative study of several commercial transfection kits in NIH 3T3 cells, using human growth hormone expression as a marker, found that most kits, including DOTAP, showed a similar order of magnitude of transfection, with FuGENE 6 being somewhat better. tandfonline.com Another comparison involving Lipofectamine 2000 and DOTAP in Hep-2, MCF-7, and SW-480 cells revealed that Lipofectamine 2000 generally achieved higher transfection efficiency across all three cell lines. nih.gov However, DOTAP also showed high transfection efficiency in Hep-2 cells, indicating a degree of cell-type specificity. nih.gov

Transfection Efficiency of DOTAP vs. Non-Liposomal Reagents

| Reagent | Cell Type | Transfection Efficiency | Reference |

|---|---|---|---|

| DOTAP | HUVEC | 18% | nih.gov |

| Effectene | HUVEC | 34% | nih.gov |

| FuGENE 6 | HUVEC | 33% | nih.gov |

| DOTAP | Hep-2 | High | nih.gov |

| Lipofectamine 2000 | Hep-2, MCF-7, SW-480 | High in all three cell lines | nih.gov |

Synergistic Approaches: Combination with Nanomaterials (e.g., Carbon Nanotubes)

To enhance the delivery capabilities of DOTAP, researchers have explored synergistic approaches by combining it with various nanomaterials. One promising area is the use of carbon nanotubes (CNTs) as carriers for genetic material, functionalized with DOTAP to facilitate cellular uptake and intracellular delivery.

Single-walled carbon nanotubes (SWNTs) have been non-covalently functionalized with DOTAP to create a novel vector for siRNA delivery. nih.govtandfonline.com The cationic DOTAP coats the surface of the SWNTs, allowing for the electrostatic binding and condensation of negatively charged siRNA. tandfonline.com This complex can then efficiently transfect cells.

In a study using PC-3 prostate cancer cells, SWNT-DOTAP/siRNA complexes demonstrated a high transfection efficiency of 92% and a silencing activity of 82.6%. nih.govtandfonline.com Furthermore, these complexes were able to inhibit cell proliferation by 42.1%. nih.govtandfonline.com The SWNT-DOTAP vector was found to have lower cytotoxicity compared to the commercial transfection reagent Lipofectamine 2000. nih.govtandfonline.com The large surface area of the carbon nanotubes also presents the potential for co-delivery of siRNA and other therapeutic agents. tandfonline.com This synergistic approach leverages the unique properties of both DOTAP and carbon nanotubes to create a more effective gene delivery system. nih.govtandfonline.com

Challenges and Future Directions in Dotap Transfection Reagent Research

Overcoming Biological Barriers to Efficient Nucleic Acid Delivery in Research Models

The successful delivery of nucleic acids to the nucleus for gene expression is a multi-step process, with each stage presenting unique challenges for DOTAP-based lipoplexes. Researchers are actively investigating these barriers to devise strategies for more efficient gene delivery in various research models.

Extracellular Stability and Nuclease Degradation Prevention of Lipoplexes

Upon introduction into a biological environment, DOTAP lipoplexes immediately encounter components of the extracellular matrix and serum that can compromise their integrity. The stability of these complexes is crucial for protecting the nucleic acid cargo from degradation by extracellular nucleases.

Interactions with serum proteins and glycosaminoglycans like heparin can lead to the dissociation of nucleic acids from the cationic lipid carrier. sbmu.ac.irnih.gov Research has shown that the inclusion of helper lipids, such as cholesterol, in DOTAP formulations can enhance stability in the presence of serum. nih.gov While some helper lipids can make lipoplexes more susceptible to dissociation by heparin, this can be advantageous for DNA unpacking once inside the cell. sbmu.ac.ir Lyophilization, or freeze-drying, of DOTAP lipoplexes has also been explored as a method to improve both shelf-life and extracellular stability. sbmu.ac.ir

A key advantage of DOTAP-based systems is their ability to protect nucleic acids from nuclease degradation. The condensation of DNA or RNA within the lipoplex structure shields it from enzymatic attack, a critical feature for successful gene delivery. researchgate.net

Table 1: Factors Affecting Extracellular Stability of DOTAP Lipoplexes

| Factor | Effect on Stability | Research Findings |

| Serum Proteins | Can cause aggregation and dissociation of lipoplexes. nih.gov | DOTAP/cholesterol formulations show some resistance to serum-induced instability. nih.gov |

| Heparin | Competes with nucleic acids for binding to DOTAP, leading to dissociation. sbmu.ac.ir | Inclusion of certain helper lipids can increase susceptibility to heparin, which may aid in intracellular DNA release. sbmu.ac.ir |

| Helper Lipids | Can enhance or decrease stability depending on the lipid and the extracellular component. | Cholesterol generally improves stability in serum. nih.gov |

| Lyophilization | Can improve long-term storage and stability in extracellular environments. sbmu.ac.ir | A viable strategy for preserving lipoplex integrity. sbmu.ac.ir |

Limitations in Cellular Uptake and Endosomal Escape in Diverse Cell Lines

The efficiency of cellular uptake of DOTAP lipoplexes is highly dependent on the cell type. researchgate.net While the positive charge of the lipoplex facilitates interaction with the negatively charged cell membrane, the specific endocytic pathways involved can vary, impacting the subsequent intracellular fate of the delivered nucleic acid. nih.gov For instance, some cell lines may favor clathrin-mediated endocytosis, while others may utilize caveolae-mediated pathways or macropinocytosis. nih.gov This variability presents a significant challenge for achieving consistent transfection across diverse research models.

Once internalized, the lipoplex is typically enclosed within an endosome. A critical bottleneck in transfection is the escape of the nucleic acid from this endosomal compartment into the cytoplasm before it is trafficked to the lysosome for degradation. nih.govnih.gov Binary DOTAP formulations can be defective in facilitating this escape, leading to the entrapment and eventual degradation of the genetic cargo. nih.gov The inclusion of fusogenic helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a common strategy to promote endosomal escape by destabilizing the endosomal membrane. mdpi.com

Intracellular Trafficking and Nuclear Entry Mechanisms of Delivered Nucleic Acids

Following a successful escape from the endosome, the nucleic acid must navigate the crowded cytoplasm and gain entry into the nucleus to be transcribed. The mechanisms governing the intracellular trafficking of DOTAP-delivered nucleic acids are complex and not fully elucidated. It is understood that both active transport along the microtubule network and passive diffusion play a role. dntb.gov.ua

For plasmid DNA and other genetic material that requires transcription, nuclear entry is the final and often most challenging barrier. The nuclear pore complex tightly regulates the passage of molecules into the nucleus, and the large size of plasmid DNA makes this a particularly inefficient step. The exact mechanisms by which nucleic acids delivered by cationic lipids traverse the nuclear envelope are still an active area of investigation.

Strategies for Enhancing Transfection Efficiency and Sustained Gene Expression in Research Settings

To address the limitations outlined above, researchers are exploring various strategies to boost the performance of DOTAP-based transfection reagents. A primary focus is the optimization of the lipoplex formulation itself.

For applications requiring prolonged gene expression, the focus has shifted towards the development of hybrid delivery systems. These systems combine the advantages of cationic lipids with other materials, such as biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). nih.gov These hybrid nanoparticles can be engineered for sustained release of the nucleic acid cargo, leading to more durable gene expression profiles in research models. nih.gov

Research into Mitigating Cytotoxicity and Improving Cellular Tolerability for Research Applications

A significant drawback of cationic lipids, including DOTAP, is their potential for cytotoxicity. mdpi.comnih.gov The positive charge that is essential for nucleic acid binding and cellular uptake can also disrupt cell membranes and induce apoptotic pathways. This dose-dependent toxicity can compromise experimental results by reducing cell viability. nih.govresearchgate.net

Several strategies are being investigated to improve the cellular tolerability of DOTAP-based transfection. One approach is the incorporation of polyethylene (B3416737) glycol (PEG) onto the surface of the lipoplex, a process known as PEGylation. While PEGylation can reduce cytotoxicity, it can also unfortunately hinder cellular uptake and endosomal escape, thereby lowering transfection efficiency. nih.gov